molecular formula C7H15NO B12103372 [(2R)-5,5-Dimethyloxolan-2-yl]methanamine

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine

Katalognummer: B12103372
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: DSYSNXJLIPLUNU-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine is a chemical compound with the molecular formula C7H15NO It is a derivative of oxolane (tetrahydrofuran) with a methylamine group attached to the second carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine typically involves the reaction of 5,5-dimethyloxolane-2-carboxylic acid with a suitable amine source under specific conditions. One common method is the reductive amination of 5,5-dimethyloxolane-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Wissenschaftliche Forschungsanwendungen

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

[(2R)-5,5-Dimethyloxolan-2-yl]methanamine can be compared with other similar compounds such as:

    Methylamine: A simple primary amine with a single methyl group attached to the nitrogen atom.

    Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.

    Isopropylamine: Contains an isopropyl group attached to the nitrogen atom.

The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct chemical and physical properties compared to other simple amines .

Eigenschaften

Molekularformel

C7H15NO

Molekulargewicht

129.20 g/mol

IUPAC-Name

[(2R)-5,5-dimethyloxolan-2-yl]methanamine

InChI

InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1

InChI-Schlüssel

DSYSNXJLIPLUNU-ZCFIWIBFSA-N

Isomerische SMILES

CC1(CC[C@@H](O1)CN)C

Kanonische SMILES

CC1(CCC(O1)CN)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.